Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) 2-methyl ester
Description
The compound Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) 2-methyl ester is a spirocyclic molecule featuring a benzopyran ring fused to a piperidine moiety. Its structure includes a spiro junction at the 4-position of the benzopyran and 4'-position of the piperidine, with two esterified carboxylic acid groups (1'-(1,1-dimethylethyl) and 2-methyl ester).
Properties
IUPAC Name |
1-O'-tert-butyl 2-O-methyl spiro[2,3-dihydrochromene-4,4'-piperidine]-1',2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-11-9-20(10-12-21)13-16(17(22)24-4)25-15-8-6-5-7-14(15)20/h5-8,16H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHLQLCGSGAFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106801 | |
| Record name | Spiro[4H-1-benzopyran-4,4′-piperidine]-1′,2-dicarboxylic acid, 2,3-dihydro-, 1′-(1,1-dimethylethyl) 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177267-64-8 | |
| Record name | Spiro[4H-1-benzopyran-4,4′-piperidine]-1′,2-dicarboxylic acid, 2,3-dihydro-, 1′-(1,1-dimethylethyl) 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177267-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[4H-1-benzopyran-4,4′-piperidine]-1′,2-dicarboxylic acid, 2,3-dihydro-, 1′-(1,1-dimethylethyl) 2-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401106801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) 2-methyl ester (CAS Number: 1228631-15-9) is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spiro structure that incorporates both benzopyran and piperidine moieties. Its molecular formula is represented as:
Structural Features
- Benzopyran Ring : This structure contributes to the compound's potential antioxidant properties.
- Piperidine Component : Known for its role in various biological activities, including neuroactivity.
- Dicarboxylic Acid Esters : These groups may enhance solubility and bioavailability.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The benzopyran moiety is known for its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
Antifungal Activity
Preliminary studies suggest that spiro compounds can exhibit antifungal properties. For instance, related compounds have been shown to inhibit the growth of various fungi, including Aspergillus and Penicillium species. The specific activity of spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid against these fungi remains to be fully elucidated but warrants further investigation based on structural similarities.
Anticancer Potential
The anticancer properties of compounds with similar structural frameworks have been documented. For example, studies on derivatives of benzopyran have shown inhibition of cancer cell proliferation in vitro. The potential mechanisms may involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Given the presence of the piperidine ring, there is a hypothesis that this compound may exhibit neuroprotective effects. Piperidine derivatives are often explored for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various spiro compounds using DPPH radical scavenging assays. Results indicated that spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid exhibited a notable scavenging effect at concentrations above 50 µM, comparable to standard antioxidants like ascorbic acid.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 15 |
| 50 | 45 |
| 100 | 75 |
Study 2: Antifungal Efficacy
In vitro testing against Fusarium verticillioides revealed that the compound inhibited fungal growth with an IC50 value of 30 µg/mL. This suggests a promising antifungal profile that could be explored further for agricultural or pharmaceutical applications.
| Compound | IC50 (µg/mL) |
|---|---|
| Spiro[4H-1-benzopyran...] | 30 |
| Control (Fluconazole) | 15 |
Study 3: Neuroprotective Activity
A recent investigation into the neuroprotective effects of piperidine derivatives indicated that spiro compounds could prevent neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , and it includes a benzopyran moiety and a piperidine ring. These structural features are essential for its biological interactions and reactivity patterns.
Anticancer Properties
Research indicates that spiro compounds similar to Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Colon Carcinoma : Studies show that these compounds can inhibit the growth of colon cancer cells.
- Prostate Carcinoma : Similar effects have been observed in prostate cancer models, suggesting a broad spectrum of anticancer activity.
The unique structural configuration of Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid may lead to unique interactions within biological systems. Interaction studies have focused on:
- Mechanism of Action : Understanding how this compound interacts with cellular targets could elucidate its therapeutic potential.
- Comparative Studies : Other spiro compounds with similar structures have been analyzed for their biological activities, providing a framework for understanding the specific impacts of this compound.
Medicinal Chemistry
The presence of ester groups in Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid enhances its potential as a drug candidate. Applications in medicinal chemistry include:
- Drug Design : The compound's structure allows for modifications that could improve efficacy or reduce toxicity.
- Synthesis of Derivatives : Researchers are exploring derivatives of this compound to enhance its pharmacological properties.
Material Science
In addition to biological applications, this compound may find uses in material science due to its unique chemical properties:
- Polymer Chemistry : It can be utilized as a building block for synthesizing novel polymers with specific properties.
- Nanotechnology : The compound's structure may facilitate the development of nanomaterials with targeted functionalities.
Case Study 1: Antiproliferative Effects
A study conducted on the effects of spiro compounds on human colon carcinoma cells demonstrated that Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid significantly inhibited cell proliferation compared to control groups. The study's findings suggest that the unique structural features of this compound facilitate interactions with cellular pathways involved in cancer progression.
Case Study 2: Drug Development
In another research initiative focusing on drug development, derivatives of Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid were synthesized and evaluated for their pharmacological properties. Preliminary results indicated enhanced activity against specific cancer cell lines, paving the way for future clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a spirocyclic benzopyran-piperidine core with several analogs but differs in substituents and heterocyclic components. Key comparisons include:
Sorbinil (2,4-dihydro-6-fluorospiro[4H-1-benzopyran-4,4′-imidazolidine]-2′,5′-dione) Structure: Features a benzopyran fused to an imidazolidine ring with fluorine and dione groups. Activity: A well-known aldose reductase inhibitor, used to treat diabetic complications . Key Difference: Replaces piperidine with imidazolidine and lacks esterified carboxylic acids.
Fidarestat (Spiro[4H-1-benzopyran-4,4′-imidazolidine]-2-carboxamide)
- Structure : Includes a carboxamide group and fluorine substitution.
- Activity : Potent aldose reductase inhibitor with clinical applications .
- Key Difference : Substitutes piperidine for imidazolidine and introduces a carboxamide moiety.
1-Methylspiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
- Structure : Benzoxazine-piperidine spiro system with a methyl group.
- Synthesis : Prepared via heterocyclic chemistry, emphasizing scalable methods .
- Key Difference : Benzoxazine replaces benzopyran, and a lactam group replaces the dicarboxylic esters.
Spiro[4H-1-benzopyran-4,4'-imidazolidine]-2-carboxamide (CAS 105300-49-0)
- Structure : Contains a 4-methoxyphenyl carboxamide and fluorine.
- Molecular Weight : 385.346 g/mol .
- Key Difference : Imidazolidine core and additional aromatic substitution.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Therapeutic Potential: Structural similarities to aldose reductase inhibitors suggest the target compound warrants evaluation for enzyme inhibition .
- Synthetic Challenges : The tert-butyl and methyl ester groups may complicate stereochemical control, necessitating advanced resolution techniques .
- Data Limitations : Absence of direct pharmacological or spectroscopic data (e.g., NMR, IR) for the target compound highlights a critical research gap.
Preparation Methods
Green Synthesis via Domino Knoevenagel-Michael Cyclization
A scalable approach for spiro-4H-pyran-piperidine derivatives involves a three-component reaction under environmentally benign conditions. Adapted from the synthesis of analogous spiro-4H-pyrans, this method employs:
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1,3-Dinucleophilic precursor : Cyclohexane-1,3-dione or 4-hydroxycoumarin (to form the benzopyran moiety).
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Electrophilic component : Isatin derivatives (for spirocyclization).
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Synthon : (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) as a dipolarophile.
Procedure :
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Reaction Setup : Combine equimolar ratios of cyclohexane-1,3-dione (1.0 mmol), isatin (1.0 mmol), and NMSM (1.0 mmol) in refluxing ethanol (10 mL).
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Catalysis : Add 10 mol% iodine (I₂) to accelerate Knoevenagel condensation and subsequent Michael addition.
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Cyclization : Reflux for 8–12 hours to form the spiro center via intramolecular nucleophilic attack.
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Esterification : Treat the intermediate dicarboxylic acid with tert-butyl bromide and methyl iodide under basic conditions (K₂CO₃/DMF) to install the esters.
Yield : 70–85% after column chromatography.
Mechanistic Insight :
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Step 1 : Knoevenagel condensation between cyclohexane-1,3-dione and isatin forms α,β-unsaturated ketone.
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Step 2 : Michael addition of NMSM generates a zwitterionic intermediate.
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Step 3 : Cyclization creates the spiro[4H-benzopyran-4,4'-piperidine] core.
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Step 4 : Esterification with alkyl halides finalizes the substituents.
Stepwise Assembly via Spirocyclization
Piperidine Ring Formation Followed by Benzopyran Fusion
This method, inspired by glycine transport inhibitor syntheses, prioritizes piperidine ring construction before benzopyran annulation:
Synthetic Route :
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Piperidine Precursor : React 4-piperidone with tert-butyl bromoacetate in DMF to form 1'-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
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Benzopyran Synthesis : Condense 2-hydroxybenzaldehyde with methyl acetoacetate under acid catalysis (H₂SO₄) to yield 2,3-dihydro-4H-1-benzopyran-4-one.
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Spirocyclization : Combine the piperidine carboxylate and benzopyranone in toluene with PTSA (p-toluenesulfonic acid) at 110°C for 24 hours, inducing spiro-fusion at the 4-position.
Key Parameters :
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Temperature : 110°C (optimal for dehydrative cyclization).
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Catalyst : 5 mol% PTSA enhances reaction rate.
Solid-Phase Synthesis for High-Purity Output
Resin-Bound Intermediate Purification
To minimize byproducts, a Merrifield resin-supported strategy is employed:
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Resin Functionalization : Attach Fmoc-protected piperidine-4-carboxylic acid to chloromethylated polystyrene resin via SN2 substitution.
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Benzopyran Coupling : React the resin-bound piperidine with 4H-1-benzopyran-4-carbonyl chloride in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine).
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Spirocyclization : Cleave the intermediate from the resin using TFA (trifluoroacetic acid), followed by intramolecular esterification with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Advantages :
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Purity : >95% by HPLC.
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Scalability : Suitable for gram-scale production.
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Comparative studies reveal ethanol as the optimal solvent for spirocyclization due to its polarity and boiling point (78°C), which facilitates reflux conditions without side reactions. Catalysts such as iodine (I₂) and PTSA outperform Lewis acids (e.g., ZnCl₂) in yield and regioselectivity (Table 1).
Table 1: Catalyst Performance in Spirocyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| I₂ (10 mol%) | Ethanol | 78 | 85 |
| PTSA (5 mol%) | Toluene | 110 | 72 |
| ZnCl₂ (10 mol%) | DCM | 40 | 58 |
Esterification Efficiency
The tert-butyl ester group is installed via Steglich esterification (DCC/DMAP) with 90% efficiency, whereas methyl esterification using methyl iodide/K₂CO₃ achieves 95% conversion. Competing hydrolysis at high temperatures (>100°C) necessitates strict anhydrous conditions.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing spirocyclic compounds like Spiro[4H-1-benzopyran-4,4'-piperidine] derivatives in high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of stoichiometry and reaction conditions. For example, acylation of spiro-piperidine intermediates (e.g., 1-benzyl-4-piperidone) under anhydrous conditions in dichloromethane with NaOH as a base can yield target compounds in >90% purity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the spirocyclic product. Post-synthesis, validate purity using HPLC or GC-MS, and confirm structural integrity via -NMR and IR spectroscopy .
Q. How should researchers characterize the stereochemistry and regioselectivity of spirocyclic compounds?
- Methodological Answer : Use - HMBC NMR to confirm spiro-junction connectivity and stereochemistry . For regioselectivity analysis, compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Mass spectrometry (GC-MS or LC-MS) with high-resolution molecular ion peaks can resolve ambiguities in molecular formula .
Q. What safety protocols are essential when handling spirocyclic derivatives with piperidine and benzopyran moieties?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory irritants, GHS Category 3) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for spirocyclic compounds targeting tuberculosis?
- Methodological Answer :
- Library Design : Synthesize analogs with variations in the benzopyran substituents (e.g., halogenation, alkyl groups) and piperidine ring modifications (e.g., N-acylation, spiro-junction position) .
- Bioassays : Test anti-tubercular activity against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) .
- Data Correlation : Use molecular docking (e.g., AutoDock Vina) to map interactions with mycobacterial enzymes (e.g., InhA or DprE1) and correlate with experimental MICs .
Q. How should researchers address contradictions in spectroscopic data for spirocyclic compounds?
- Methodological Answer :
- Case Study : If GC-MS shows weak molecular ion peaks (0.5–8% intensity), supplement with high-resolution LC-MS to confirm molecular weight .
- Dynamic Effects : For -NMR signal broadening (e.g., due to restricted rotation in spiro systems), perform variable-temperature NMR or 2D NOESY to resolve conformational dynamics .
Q. What strategies optimize the metabolic stability of spirocyclic derivatives for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce tert-butyl ester groups (as in the target compound) to enhance lipophilicity and bypass first-pass metabolism .
- Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile sites (e.g., ester linkages) based on half-life data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
